Summary of the Application: These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Methods of Application: These compounds were synthesized via a Pd-catalyzed C-N cross-coupling . The anticancer activity of these compounds was then evaluated against various cancer cell lines .
Results or Outcomes: A detailed structure-activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Summary of the Application: A novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
Results or Outcomes: A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide is a chemical compound characterized by a complex structure that includes a benzo[d]1,3-dioxole moiety and a piperazine derivative. Its molecular formula is C19H22N2O2, and it features a dioxole ring fused with an ethanamide group. The presence of the piperazine ring contributes to its potential biological activity, particularly in the realm of pharmacology.
N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide exhibits potential pharmacological properties. Compounds containing similar structural motifs have been investigated for:
The synthesis of N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide typically involves multi-step organic synthesis techniques:
N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide has potential applications in various fields:
Studies focusing on the interactions of N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide with biological targets are crucial for understanding its pharmacodynamics. Key areas of investigation include:
Several compounds share structural similarities with N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide. Here are some notable examples:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline | Structure | Contains a benzo[d]1,3-dioxole but lacks the piperazine moiety. |
| N-Benzo[1,3]dioxol-5-yl-2-[4-(furan-2-carbonyl)-piperazin-1-yl] | Structure | Incorporates furan and demonstrates different biological activities. |
| N-Benzoyl-DL-Tyrosine | - | A simpler structure that lacks the complexity of dioxole and piperazine rings but is relevant in medicinal chemistry. |
The uniqueness of N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide lies in its specific combination of functional groups and structural motifs that may enhance its biological activity compared to other similar compounds.